Enhanced Lipophilicity vs. Ethyl Ester Analog for Improved Membrane Permeability
The isopropyl ester derivative exhibits higher computed lipophilicity compared to its ethyl ester analog, ethyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate [1]. This difference is a key determinant for passive membrane permeability and can influence oral bioavailability. The XLogP3 value for the isopropyl compound (target) is 3.2, which is higher than the typical range of 2.5-3.0 estimated for the ethyl ester analog based on its structure [2]. An increase in logP of 0.5-1.0 units can translate to a 5- to 10-fold increase in membrane partitioning, making the isopropyl ester a superior choice for programs requiring enhanced cellular uptake [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | Ethyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate (estimated XLogP3: ~2.5-3.0) |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For procurement decisions in lead optimization, the higher lipophilicity of the isopropyl ester makes it a distinct tool compound for probing the impact of logP on cellular potency and pharmacokinetics.
- [1] PubChem Compound Summary for CID 4636002, 1-Methylethyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 4636002, 1-Methylethyl 2,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate. National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
